1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol
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Overview
Description
1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrido[3,4-d]pyrimidine and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-methoxybenzaldehyde with a suitable amine can form an intermediate Schiff base, which can then undergo cyclization with a pyridopyrimidine derivative under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and continuous flow reactors can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also possess a pyridopyrimidine scaffold but differ in the position of nitrogen atoms within the ring.
Uniqueness
1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is unique due to the presence of both methoxyphenyl and pyridopyrimidine groups, which contribute to its distinct chemical properties and enhanced biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(23,9-13-3-5-14(24-2)6-4-13)11-20-17-15-7-8-19-10-16(15)21-12-22-17/h3-8,10,12,23H,9,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACSBVCVANFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=NC=NC3=C2C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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